5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Research has shown that derivatives of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be synthesized efficiently, and some of these compounds exhibit antiviral activity. Notably, some derivatives have shown effectiveness against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus without toxicity to Vero cells (Bernardino et al., 2007).
Development of Novel Heterocyclic Scaffolds
A study has developed approaches for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are considered promising biologically active scaffolds (Yakovenko & Vovk, 2021).
Antibacterial Properties
Research into 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids, derived from 5-amino-3-methyl-1-phenyl-1H-pyrazole, has revealed that some of these compounds exhibit good antibacterial properties (Maqbool et al., 2014).
N-Fused Heterocycle Synthesis
A study demonstrated an efficient method for synthesizing novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is beneficial for preparing new N-fused heterocycle products (Ghaedi et al., 2015).
Synthesis of Polysubstituted Derivatives
Research has focused on synthesizing polysubstituted pyrazolo[3,4-b]pyridine-3-carbohydrazide and pyrazolo[3,4-d]pyridazine derivatives, which are achieved through reactions involving 5-chloro 4-formyl pyrazole carboxylate with sulfonamide derivatives (Bhavsar et al., 2014).
Theoretical and Experimental Investigations
Studies have also been conducted on the structure and vibrational spectra of related compounds, providing insights into their tautomeric forms and intramolecular hydrogen bonding characteristics (Bahgat, Jasem, & El‐Emary, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tropomyosin receptor kinases (trks), which are members of the receptor tyrosine kinase (rtk) family . These receptors play a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
It is known that trks, when activated, trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with TRKs. Activation of these receptors can trigger several downstream pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways play a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Result of Action
Similar compounds have shown promising anti-tuberculosis activity , and high anti-cancer activity against both HepG2 and HCT-116 .
Properties
IUPAC Name |
5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-4-6-7(10(15)16)8(11)5(2)12-9(6)14(3)13-4/h1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSGGDHCEZEKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=NN(C2=N1)C)C)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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